1-hexyl-4-nitro-1H-pyrazole
Overview
Description
1-Hexyl-4-nitro-1H-pyrazole is a compound that has gained increasing attention in the field of chemistry and biology due to its unique properties and potential for various applications. It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis
The molecular formula of this compound is C9H15N3O2 . The molecular weight is 197.23 g/mol .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Recent research by Pearce and colleagues describes a unique fragment combination mode [NC] + [CC] + [N] that produces multi-substituted Pyrazoles .Scientific Research Applications
Molecular Characterization and Synthesis
- Molecular Geometry and Vibrational Frequencies : 1-Hexyl-4-nitro-1H-pyrazole's related compound, 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, has been synthesized and characterized using IR, NMR, and X-ray diffraction methods. The molecular geometry, vibrational frequencies, and chemical shift values were calculated and compared with experimental IR and NMR values (Evecen et al., 2016).
Applications in High-Energy Materials
- Detonation Properties : Research on similar pyrazole compounds, such as 3,4,5-trinitro-1H-pyrazoles, has been conducted to evaluate their potential as high-energy density materials. The geometric and electronic structures, band gap, thermodynamic properties, crystal density, and detonation properties were studied, highlighting their comparability to known high-energy materials like RDX and HMX (Ravi et al., 2010).
Synthesis of Derivatives and Analogs
Regioselective Synthesis : A study on the regioselective introduction of nitro groups in pyrazoles with tetrazole substituents has been performed. This includes the synthesis of various isomeric C-mononitropyrazoles and their derivatives (Dalinger et al., 2016).
Energetic Metal-Organic Frameworks : The design and synthesis of energetic metal-organic frameworks (EMOFs) and high-energy-density materials (HEDMs) based on polynitro pyrazoles demonstrate good thermal stabilities and detonation properties. This includes compounds with five nitro groups on a pyrazole ring, suggesting potential applications in energetic materials (Singh et al., 2021).
Chemical Reactions and Properties
Reactions of Pyrazoles : Studies on the dehydration/iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles to form substituted 1-acyl-4-iodo-1H-pyrazoles have been reported, indicating the versatility of pyrazole compounds in chemical reactions (Waldo et al., 2008).
Hydrogen-Bonded Structures : The molecular structure of related compounds, such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, involves complex hydrogen-bonded networks, which is significant in understanding the crystal structures of pyrazole derivatives (Portilla et al., 2007).
Mechanism of Action
Safety and Hazards
While specific safety and hazard information for 1-hexyl-4-nitro-1H-pyrazole was not found, chemicals of this nature are generally considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may have acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a potential target organ .
Future Directions
While specific future directions for 1-hexyl-4-nitro-1H-pyrazole were not found, pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
properties
IUPAC Name |
1-hexyl-4-nitropyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-2-3-4-5-6-11-8-9(7-10-11)12(13)14/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVSHABVHNCCRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C(C=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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